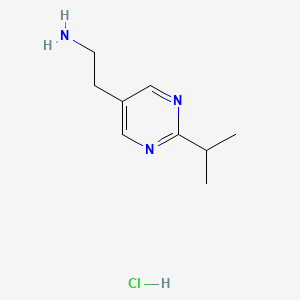
2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of an isopropyl group attached to the pyrimidine ring and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of 2-isopropylpyrimidine with ethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion to the final product. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Isopropylpiperidin-2-yl)ethanamine: A similar compound with a piperidine ring instead of a pyrimidine ring.
2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride: Another related compound with an indole ring.
Uniqueness
2-(2-Isopropylpyrimidin-5-YL)ethanamine hydrochloride is unique due to its specific structural features, such as the isopropyl group on the pyrimidine ring and the ethanamine group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1196151-21-9 |
|---|---|
Formule moléculaire |
C9H16ClN3 |
Poids moléculaire |
201.70 g/mol |
Nom IUPAC |
2-(2-propan-2-ylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-7(2)9-11-5-8(3-4-10)6-12-9;/h5-7H,3-4,10H2,1-2H3;1H |
Clé InChI |
QENJUGMHLFAWRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(C=N1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)

![[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12629255.png)
![N-(4-fluorobenzyl)-Nalpha-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalaninamide](/img/structure/B12629259.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)
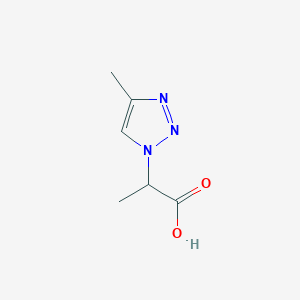
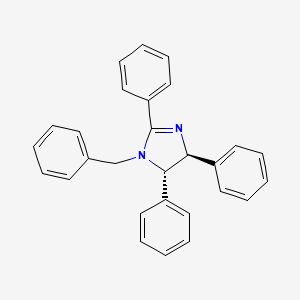
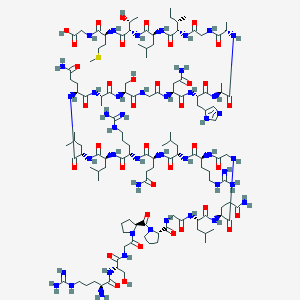
![Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12629304.png)
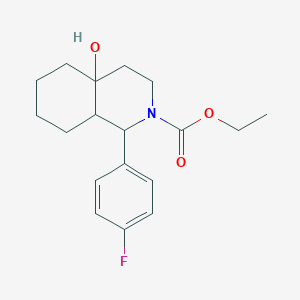
![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)
![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)
